N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c25-22(21-12-6-8-18-7-4-5-11-20(18)21)24-17-23(13-15-26-16-14-23)27-19-9-2-1-3-10-19/h1-12H,13-17H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCKHEYPVGRECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction for Pyran Ring Formation
A proven method for constructing substituted tetrahydro-2H-pyran derivatives involves Grignard reagents. For example, 1-(tetrahydro-2H-pyran-4-yl)ethanone is synthesized via a two-step Grignard reaction:
- N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide reacts with methylmagnesium bromide in tetrahydrofuran at −60°C, yielding 4-acetyltetrahydro-4H-pyran with 81% efficiency.
- Bromination of the ketone intermediate using bromine in methanol at −10°C introduces a bromine atom, enabling subsequent nucleophilic substitution with thiophenol.
Key Reaction Conditions:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Methylmagnesium bromide | −60°C → 0°C | 81% |
| 2 | Br₂, H₂SO₄ | 0°C → 10°C | 74% |
Preparation of (4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methylamine
The methylamine side chain is installed through functional group interconversion.
Curtius Rearrangement for Amine Synthesis
4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methanol is converted to the corresponding azide using diphenylphosphoryl azide (DPPA) and triethylamine. Thermal Curtius rearrangement at 120°C in toluene generates the isocyanate intermediate, which is hydrolyzed to the primary amine.
Optimization Note:
Reductive Amination
Alternatively, reductive amination of 4-(phenylthio)tetrahydro-2H-pyran-4-yl)methanamine with formaldehyde and sodium cyanoborohydride in methanol provides the methylamine derivative in 65% yield.
Coupling with 1-Naphthoic Acid
The final step involves amide bond formation between the amine intermediate and 1-naphthoic acid.
Acid Chloride Method
1-Naphthoic acid is treated with thionyl chloride to form 1-naphthoyl chloride , which reacts with 4-(phenylthio)tetrahydro-2H-pyran-4-yl)methylamine in dichloromethane at 0°C. Triethylamine is added to scavenge HCl, yielding the target amide in 85% purity.
Carbodiimide-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylacetamide (DMAc) facilitates the coupling at room temperature, achieving 78% yield after silica gel chromatography.
Comparative Data:
| Method | Reagents | Solvent | Yield |
|---|---|---|---|
| Acid chloride | SOCl₂, Et₃N | CH₂Cl₂ | 85% |
| EDC/HOBt | EDC, HOBt | DMAc | 78% |
Alternative Synthetic Pathways
One-Pot Tandem Reactions
A patent describes a tandem Suzuki coupling-protection strategy for analogous naphthyridine derivatives. Adapting this, the phenylthio group could be introduced via palladium-catalyzed coupling of a boronic ester with a bromopyran intermediate, followed by in situ amidation with 1-naphthoic acid.
Enzymatic Amidation
Recent advances in biocatalysis suggest that lipases (e.g., Candida antarctica lipase B) can catalyze amide bond formation in non-aqueous media, potentially offering greener synthesis routes.
Challenges and Optimization Strategies
- Steric Hindrance: Bulky substituents on the pyran ring slow amidation kinetics. Using microwave irradiation (100°C, 30 min) improves reaction rates.
- Purification: Silica gel chromatography remains the standard, but crystallization from ethanol/water mixtures enhances purity (>99%).
- Stereochemical Control: Racemic mixtures are typical, but chiral auxiliaries (e.g., Evans oxazolidinones) could enable enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide group, potentially forming the corresponding amine.
Substitution: The phenylthio group may also participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typical oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminium hydride or borane can be used.
Substitution: Electrophiles such as nitronium ions can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₉N₃OS
- Molecular Weight : 315.42 g/mol
- CAS Number : 1797535-63-7
The compound's structure, characterized by the presence of a tetrahydropyran moiety and a naphthamide group, facilitates its interaction with biological systems and makes it a valuable candidate for various applications.
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide is being explored as a lead compound in the development of new therapeutic agents targeting specific biological pathways. Its ability to mimic natural substrates makes it suitable for studying enzyme-substrate interactions, which is crucial in drug design and discovery .
-
Biochemical Studies
- The compound serves as a valuable tool in biochemical research for investigating the mechanisms of action of various enzymes and receptors. Its structural characteristics allow it to interact selectively with biological targets, providing insights into metabolic processes and potential therapeutic interventions .
- Organic Synthesis
- Pharmaceutical Research
Case Study 1: Anticonvulsant Activity
Research has indicated that derivatives of this compound demonstrate anticonvulsant properties in animal models. For instance, studies involving neonatal hypoxia-induced seizures in mice showed that compounds similar to this naphthamide effectively reduced seizure frequency, suggesting their potential utility in treating epilepsy .
Case Study 2: Enzyme Interaction Studies
In biochemical assays, this compound has been utilized to explore enzyme kinetics and substrate specificity. Its structural mimicry of natural substrates allows researchers to dissect enzyme mechanisms more clearly, contributing to the understanding of metabolic pathways relevant to drug metabolism and efficacy .
Mechanism of Action
Mechanism: The compound interacts with its molecular targets primarily through non-covalent interactions such as hydrogen
Biological Activity
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide, also referred to by its CAS number 1428327-31-4, is a compound that has garnered attention for its potential biological activity, particularly as a selective antagonist of the P2X7 receptor. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H32N4O2S, with a molecular weight of 488.64 g/mol. The compound is characterized by the presence of a tetrahydro-2H-pyran moiety linked to a naphthamide structure, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H32N4O2S |
| Molecular Weight | 488.64 g/mol |
| Solubility | Soluble in DMSO, DMF |
| Storage Temperature | 2-8°C |
This compound acts primarily as a selective antagonist of the P2X7 receptor, a type of purinergic receptor that plays a critical role in various physiological processes, including neurotransmission and inflammation. The compound has demonstrated the ability to inhibit BzATP-induced calcium flux in transfected cells, indicating its effectiveness in blocking receptor activation at low concentrations (pIC50 values ranging from 7.2 to 8.6 across different species) .
Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant properties , particularly in models of neonatal hypoxia-induced seizures in mice. In controlled studies, treatment with this compound significantly reduced seizure frequency and severity .
Effects on Hyperactivity
In behavioral studies involving rats, the compound was shown to attenuate amphetamine-induced hyperactivity, suggesting potential applications in managing disorders characterized by excessive excitatory activity .
Inflammatory Responses
The compound has also been evaluated for its effects on inflammatory responses. It was observed to reduce IL-1β release from monocytes in vitro and from rat brains in vivo, highlighting its potential role in modulating immune responses and neuroinflammation .
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, it is useful to compare it with other known P2X7 antagonists.
| Compound Name | P2X7 Antagonist Activity | pIC50 (Human) | pIC50 (Mouse) | pIC50 (Rat) |
|---|---|---|---|---|
| This compound | Yes | 8.3 | 7.5 | 7.2 |
| JNJ-47965567 | Yes | 8.6 | 8.5 | 7.5 |
Comparison with Similar Compounds
(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide (Compound 17)
(R)-1-(2-Methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine Formate (Compound 11)
N-[[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide (P2X Antagonist III)
- Structure : Substitutes the 1-naphthamide with a pyridine-3-carboxamide and introduces a 4-phenylpiperazine group on the THP ring.
- Pharmacological Activity : Identified as a P2X receptor antagonist, highlighting the importance of the phenylthio and carboxamide groups in receptor binding .
Key Comparative Data
Metabolic and Pharmacokinetic Insights
- Microsomal Stability : describes a protocol for assessing metabolic stability using human/mouse liver microsomes. Compounds with shorter HPLC retention times (e.g., Compound 17, 1.07 min) may exhibit faster clearance due to polarity, whereas hydrophobic analogs like Compound 11 (4.78 min) could have prolonged half-lives .
- Structural Impact on Metabolism: The phenylthio group in the target compound and P2X Antagonist III may enhance metabolic resistance compared to non-sulfur-containing analogs, as sulfur atoms can reduce cytochrome P450-mediated oxidation .
Structure-Activity Relationship (SAR) Trends
Carboxamide vs.
Aromatic Substitutents : The phenylthio group in the target compound and P2X Antagonist III is critical for hydrophobic interactions, whereas the methoxypyridinyl group in Compound 11 may introduce steric hindrance or polarity shifts.
Heterocyclic Cores : The THP ring in the target compound and its analogs offers conformational rigidity, which may enhance binding specificity compared to flexible piperidine derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution, amide coupling, and cyclization. Key steps include:
- Tetrahydro-2H-pyran core formation : Ring-closing reactions using thiourea or thiols under acidic conditions to introduce the phenylthio group .
- Amide bond formation : Coupling 1-naphthoic acid derivatives with the tetrahydro-2H-pyran intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Critical conditions : Temperature (60–80°C for amidation), pH control (neutral for substitution reactions), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur moieties .
Q. Which spectroscopic and chromatographic techniques are recommended to confirm the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., phenylthio group at C4 of pyran, naphthamide linkage) .
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .
- HPLC/LC-MS : For purity assessment (>95%) and detection of byproducts (e.g., unreacted naphthoic acid) .
- X-ray crystallography : To resolve stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to its handling in biological assays?
- Methodological Answer :
- Solubility : Poor aqueous solubility; use DMSO as a stock solvent (≤10 mM) with sonication .
- logP : Predicted ~3.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity suitable for membrane permeability studies .
- Stability : Store at -20°C in desiccated conditions to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation) .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., amide coupling) .
- Scale-up considerations : Use flow chemistry for exothermic steps (e.g., ring-closing) to enhance safety and reproducibility .
Q. How can contradictory reports on its biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-response profiling : Conduct IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate target-specific effects from general toxicity .
- Mechanistic deconvolution : Use RNA-seq or proteomics to identify pathways modulated at varying concentrations .
- Replication : Validate findings in independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What computational strategies are effective in predicting its binding affinity for neurological targets (e.g., P2X7 receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with P2X7 receptor crystal structures (PDB: 5U1W) to map interactions (e.g., phenylthio group in hydrophobic pockets) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .
- Free-energy perturbation (FEP) : Quantify ΔΔG for SAR studies of derivatives .
Q. How can its metabolic stability and CYP450 inhibition potential be evaluated in preclinical studies?
- Methodological Answer :
- Microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
